Mc-GGFG-PAB-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

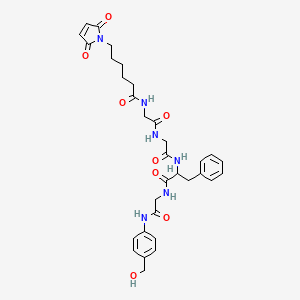

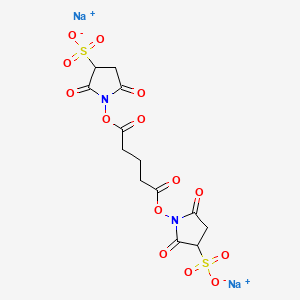

Mc-Gly-Gly-Phe-Gly-PAB-OH, commonly referred to as Mc-GGFG-PAB-OH, is a cleavable antibody-drug conjugate (ADC) linker. This compound is primarily used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies. The compound’s structure includes a tetrapeptide sequence (Gly-Gly-Phe-Gly) linked to a p-aminobenzyl carbamate (PAB) moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mc-Gly-Gly-Phe-Gly-PAB-OH involves the stepwise assembly of the tetrapeptide sequence followed by the attachment of the PAB moiety. The process typically starts with the protection of amino groups using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups. The peptide chain is then elongated through standard peptide coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). After the assembly of the tetrapeptide, the PAB moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of Mc-Gly-Gly-Phe-Gly-PAB-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput production. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Mc-Gly-Gly-Phe-Gly-PAB-OH primarily undergoes cleavage reactions, particularly in the presence of lysosomal enzymes. The compound is designed to be stable in the bloodstream but cleavable within the lysosomal environment of target cells .

Common Reagents and Conditions

The cleavage of Mc-Gly-Gly-Phe-Gly-PAB-OH is facilitated by lysosomal proteases such as cathepsins. These enzymes recognize and cleave the tetrapeptide sequence, releasing the active drug payload .

Major Products Formed

The major product formed from the cleavage of Mc-Gly-Gly-Phe-Gly-PAB-OH is the active drug payload, which is typically a cytotoxic agent designed to kill cancer cells. The cleavage also releases the PAB moiety and the tetrapeptide fragments .

Wissenschaftliche Forschungsanwendungen

Mc-Gly-Gly-Phe-Gly-PAB-OH is extensively used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound’s cleavable nature ensures that the drug is released only within the target cells, enhancing the therapeutic efficacy and reducing side effects .

In addition to its use in cancer therapy, Mc-Gly-Gly-Phe-Gly-PAB-OH is also employed in various research applications, including:

Chemistry: As a model compound for studying peptide cleavage and linker stability.

Biology: In the development of targeted drug delivery systems.

Medicine: For creating more effective and safer cancer treatments.

Industry: In the production of ADCs for clinical and preclinical studies

Wirkmechanismus

The mechanism of action of Mc-Gly-Gly-Phe-Gly-PAB-OH involves its cleavage by lysosomal proteases within the target cells. Once the antibody-drug conjugate binds to the target cell surface, it is internalized through endocytosis. The acidic environment of the lysosome activates the proteases, which cleave the tetrapeptide linker, releasing the cytotoxic drug. This drug then exerts its effect by inducing apoptosis or cell death in the cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Valine-citrulline-p-aminobenzyl carbamate (ValCitPABC): Another cleavable linker used in ADCs, known for its stability in human plasma but susceptibility to carboxylesterase in preclinical models.

Disulfide linkers: These linkers are cleavable under reducing conditions and are used in various ADCs.

Acid-cleavable linkers: These linkers are designed to be cleaved in the acidic environment of the lysosome.

Uniqueness

Mc-Gly-Gly-Phe-Gly-PAB-OH is unique due to its specific cleavage by lysosomal proteases, which ensures targeted drug release within cancer cells. This specificity reduces off-target effects and enhances the therapeutic index of ADCs. Additionally, the tetrapeptide sequence provides a balance between stability in the bloodstream and efficient cleavage within the lysosome .

Eigenschaften

Molekularformel |

C32H38N6O8 |

|---|---|

Molekulargewicht |

634.7 g/mol |

IUPAC-Name |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |

InChI |

InChI=1S/C32H38N6O8/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43) |

InChI-Schlüssel |

CTYXSHFYZMWMPD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole](/img/structure/B12508925.png)

![4,8-ditert-butyl-6-[4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yloxy]-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B12508948.png)

![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate](/img/structure/B12508950.png)

![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)

![1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12508977.png)

![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)

![1-[4-[7,7-dimethyl-4-(3-methylmorpholin-4-yl)-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea](/img/structure/B12509005.png)